The compound 2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one is a complex organic molecule that exhibits potential pharmacological properties. This compound belongs to a class of fused heterocyclic compounds, which are often investigated for their biological activities, particularly in the realm of medicinal chemistry.
This compound has been referenced in various scientific literature and patents, particularly in the context of treating disorders related to cyclin-dependent kinases, which are implicated in cancer progression and other diseases . It is also cataloged in chemical databases such as PubChem, where its structural and functional properties are detailed .
The compound can be classified as a quinazolinone derivative with additional modifications that include a pyrido-pyrimidine moiety and a phenylpiperazine substituent. This classification indicates its potential utility in therapeutic applications, particularly as an anticancer agent due to its structural characteristics that may interact with biological targets involved in cell cycle regulation.
The synthesis of this compound likely involves multi-step organic reactions, including:
Each step must be optimized for yield and purity, often employing techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization of intermediates and final products.
The molecular formula of the compound is . The structure features:
Molecular weight: 426.97 g/mol. The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
The compound may undergo various chemical reactions typical for heterocycles, including:
Reactions should be monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure completion and purity.
The mechanism of action for this compound is hypothesized to involve inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting these enzymes, the compound may induce cell cycle arrest and apoptosis in cancer cells.
Pharmacological studies would typically assess the IC50 values against specific cancer cell lines to determine potency and selectivity.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents. Its melting point and boiling point would need to be determined experimentally.
Relevant analytical techniques include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
This compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: